molecular formula C19H15ClN4O3S2 B2595914 N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895102-13-3

N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2595914
CAS No.: 895102-13-3
M. Wt: 446.92
InChI Key: HARBXJHVCQWLOK-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core modified with a 5,5-dioxido (sulfone) group, a methyl substituent at position 6, and a thioacetamide side chain linked to a 3-chlorophenyl moiety. This structure combines electron-withdrawing (chloro, sulfone) and lipophilic (methyl) groups, which are critical for modulating bioavailability and target interactions.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S2/c1-24-15-8-3-2-7-14(15)18-16(29(24,26)27)10-21-19(23-18)28-11-17(25)22-13-6-4-5-12(20)9-13/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARBXJHVCQWLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of the chlorophenyl and thioacetamide groups. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions carried out in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules like proteins and nucleic acids are of particular interest.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to determine its suitability as a drug candidate.

Industry

In industry, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Core Structure R1 (Heterocycle) R2 (Phenyl/Acetamide) Functional Groups Inferred Properties
Target Compound Benzo[c]pyrimido[4,5-e][1,2]thiazin 6-Methyl, 5,5-dioxido 3-Chlorophenyl Sulfone, thioacetamide, chloro Moderate lipophilicity; high polarity
N-(3-Chloro-2-methylphenyl)-2-((6-Ethyl-5,5-dioxido-...) () Benzo[c]pyrimido[4,5-e][1,2]thiazin 6-Ethyl, 5,5-dioxido 3-Chloro-2-methylphenyl Sulfone, thioacetamide Increased lipophilicity (ethyl, 2-methyl)
2-{[6-(3-Methoxybenzyl)-5,5-dioxido-...} () Pyrimido[5,4-c][2,1]benzothiazin 6-(3-Methoxybenzyl) 2-Methoxyphenyl Sulfone, thioacetamide, methoxy Enhanced solubility (methoxy groups)
Thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a, ) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzyl 5-Methylfuran Cyano, carbonyl Low polarity; potential metabolic instability

Key Observations:

Core Heterocycle Modifications: The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core (vs. pyrimido[5,4-c][2,1]benzothiazin in ) introduces distinct electronic and steric environments. Thiazolo[3,2-a]pyrimidine derivatives () lack the fused benzothiazine system, reducing structural rigidity and possibly diminishing binding specificity .

Substituent Effects :

  • Chloro vs. Methoxy : The 3-chlorophenyl group in the target compound confers electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism but reduce solubility compared to methoxy-substituted analogs () .
  • Alkyl Groups : The 6-methyl substituent (target) likely offers a balance between lipophilicity and steric hindrance, whereas the 6-ethyl group () may improve membrane permeability but increase metabolic vulnerability .

Synthetic Yields :

  • Comparable derivatives (e.g., ) report moderate yields (57–68%) for multi-step syntheses involving chloroacetyl chloride and aromatic aldehydes, suggesting that the target compound’s synthesis may follow similar efficiency trends .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The target compound’s logP is likely intermediate between the more lipophilic 6-ethyl analog () and the polar methoxy derivative (). This balance may optimize blood-brain barrier penetration or tissue distribution .
  • Solubility : The sulfone and chloro groups reduce aqueous solubility compared to methoxy-substituted compounds but may enhance crystallinity and stability .

Research Findings and Data Gaps

While the evidence lacks direct pharmacological data for the target compound, insights from analogs highlight critical structure-activity relationships:

  • : The 6-ethyl/2-methylphenyl analog’s increased lipophilicity could enhance cellular uptake but may require formulation adjustments to mitigate solubility limitations .
  • : Methoxy groups improve solubility but may reduce target affinity due to weaker electron-withdrawing effects compared to chloro substituents .
  • : Cyano and carbonyl groups in thiazolo-pyrimidines correlate with lower metabolic stability, underscoring the advantage of the target compound’s sulfone group .

Biological Activity

N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazine core, which is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19ClN4O3S2, with a molecular weight of 474.98 g/mol. The structure includes a chlorophenyl group and a thiazine derivative which contributes to its biological activity.

PropertyValue
Molecular FormulaC21H19ClN4O3S2
Molecular Weight474.98 g/mol
PurityTypically 95%

Antimicrobial Activity

Research indicates that compounds with thiazine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazines have shown efficacy against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain thiazine derivatives can inhibit bacterial growth at micromolar concentrations.

Case Study: Antibacterial Efficacy

A study highlighted the antibacterial activity of related thiazine compounds against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 10 µg/mL depending on the specific derivative used .

Anticancer Activity

Thiazine derivatives are also being explored for their anticancer potential. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation.

Research Findings

A recent investigation into similar compounds indicated that they could act as inhibitors of cyclin-dependent kinases (CDK), which are vital for cell cycle regulation. The IC50 values for these compounds ranged from 18.76 µM to lower, indicating a promising therapeutic index for further development .

Antiviral Activity

Thiazine derivatives have also been reported to possess antiviral properties. Certain hybrid forms have shown activity against viruses such as HIV and influenza A, acting through inhibition of viral enzymes essential for replication.

Table 2: Summary of Biological Activities

Activity TypePathogen/TargetIC50/Effectiveness
AntibacterialStaphylococcus aureusMIC: 1-10 µg/mL
Escherichia coliMIC: 1-10 µg/mL
AnticancerCDK InhibitionIC50: ~18.76 µM
AntiviralHIV, Influenza AMicromolar activity

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds targeting key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Cell Cycle Disruption : Inhibition of cyclin-dependent kinases leading to cell cycle arrest in cancer cells.
  • Reactive Oxygen Species Modulation : Some derivatives may alter oxidative stress levels within cells, contributing to their antimicrobial effects.

Q & A

Q. What are the key steps in synthesizing N-(3-chlorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide?

The synthesis involves multi-step organic reactions, typically including:

  • Cyclization : Formation of the benzo[c]pyrimido-thiazine scaffold under reflux with catalysts like Lewis acids.
  • Substitution : Introduction of the thioacetamide moiety via nucleophilic substitution reactions.
  • Functionalization : Attachment of the 3-chlorophenyl group using coupling reagents. Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or dichloromethane), and purification via column chromatography .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • HPLC : To assess purity (>95%) and monitor reaction progress .

Q. What biological activities are associated with this compound?

Based on structural analogs, it exhibits potential:

  • Enzyme Inhibition : Interaction with kinases or proteases via its thiazine and pyrimidine moieties.
  • Antimicrobial Activity : Demonstrated in similar compounds with chloro-substituted aromatic rings. Biological assays (e.g., IC50_{50} determination) using in vitro enzyme inhibition models are recommended for validation .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Employ Design of Experiments (DoE) to test variables:

  • Temperature : Gradient optimization (e.g., 50–90°C) for cyclization efficiency.
  • Catalyst Load : Screening Lewis acids (e.g., AlCl3_3 vs. FeCl3_3) for substitution reactions.
  • Reaction Time : Use TLC or HPLC to identify kinetic endpoints. Flow chemistry systems (e.g., continuous stirred-tank reactors) may improve reproducibility .

Q. How should contradictions in biological activity data be resolved?

  • Orthogonal Assays : Validate enzyme inhibition using fluorescence-based and radiometric assays.
  • Molecular Docking : Compare binding affinities across homologs (e.g., PDB ID: 1ATP for kinase targets).
  • Meta-Analysis : Cross-reference data with structurally related compounds (e.g., fluorobenzyl analogs in ) .

Q. What strategies mitigate stability issues during storage or formulation?

  • Stress Testing : Expose the compound to heat (40–60°C), light, and humidity, then analyze degradation via HPLC.
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder.
  • Co-Solvents : Use DMSO-water mixtures (e.g., 10% DMSO) to prevent aggregation in biological assays .

Q. How can computational methods predict the compound’s reactivity or metabolite profiles?

  • DFT Calculations : Model electrophilic/nucleophilic sites using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • ADMET Prediction : Tools like SwissADME to estimate metabolic pathways (e.g., cytochrome P450 interactions).
  • In Silico Metabolite Screening : Use GLORYx or similar platforms to identify potential Phase I/II metabolites .

Methodological Considerations Table

Aspect Recommended Techniques References
Synthesis Monitoring TLC (silica gel, ethyl acetate/hexane), HPLC (C18 column, acetonitrile/water gradient)
Purity Analysis HPLC-DAD (λ=254 nm), LC-MS for trace impurities
Biological Assays Enzyme inhibition (IC50_{50}), cytotoxicity (MTT assay), antimicrobial disk diffusion
Structural Confirmation Single-crystal XRD (SHELX refinement), 2D NMR (COSY, HSQC)

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